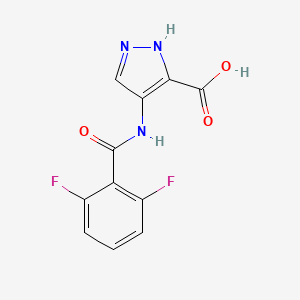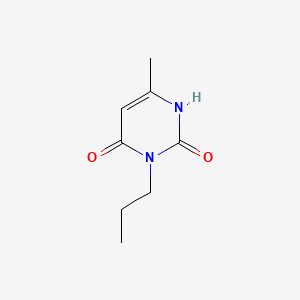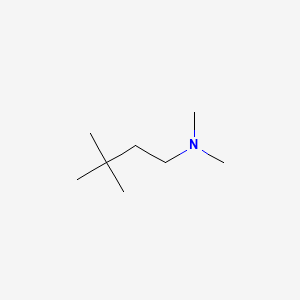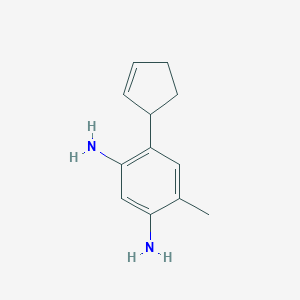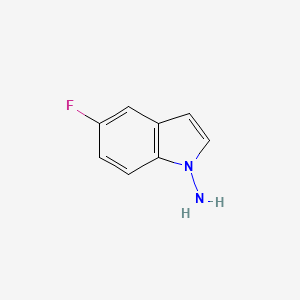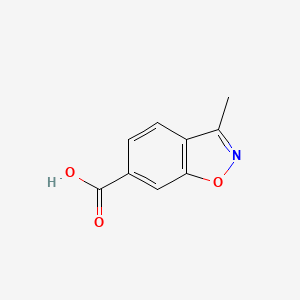
3-methyl-1,2-benzoxazole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-1,2-benzoxazole-6-carboxylic acid is a heterocyclic aromatic compound that belongs to the benzoxazole family. This compound is characterized by a benzene ring fused to an oxazole ring, with a carboxylic acid group at the 6th position and a methyl group at the 3rd position. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1,2-benzoxazole-6-carboxylic acid typically involves the cyclization of 2-aminophenol with appropriate carboxylic acid derivatives. One common method includes the reaction of 2-aminophenol with methyl 3-amino-4-hydroxybenzoate under oxidative conditions . The reaction is catalyzed by lead tetraacetate in ethanol, followed by the addition of sodium hydroxide solution . The reaction mixture is then heated under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs catalytic systems to enhance yield and efficiency. For instance, the use of magnetic solid acid nanocatalysts has been reported to facilitate the synthesis of benzoxazole derivatives with high yields . These catalysts can be easily separated and reused, making the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1,2-benzoxazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce benzoxazole alcohols or aldehydes. Substitution reactions can introduce various functional groups into the benzoxazole scaffold, leading to a wide range of derivatives .
Scientific Research Applications
3-methyl-1,2-benzoxazole-6-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of functional materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3-methyl-1,2-benzoxazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The compound’s anticancer effects are linked to its capacity to induce apoptosis in cancer cells by increasing intracellular reactive oxygen species (ROS) levels and decreasing mitochondrial membrane potential .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-1,3-benzoxazole-6-carboxylic acid
- 1,3-benzoxazole-6-carboxylic acid
- 2-phenylbenzoxazole
Uniqueness
3-methyl-1,2-benzoxazole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3rd position and the carboxylic acid group at the 6th position enhances its reactivity and biological activity compared to other benzoxazole derivatives .
Properties
Molecular Formula |
C9H7NO3 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
3-methyl-1,2-benzoxazole-6-carboxylic acid |
InChI |
InChI=1S/C9H7NO3/c1-5-7-3-2-6(9(11)12)4-8(7)13-10-5/h2-4H,1H3,(H,11,12) |
InChI Key |
LSHMEBZXWVZFLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C=CC(=C2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
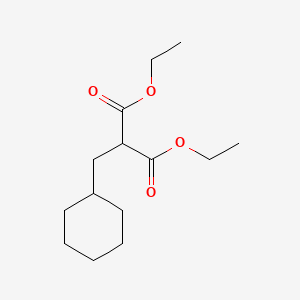
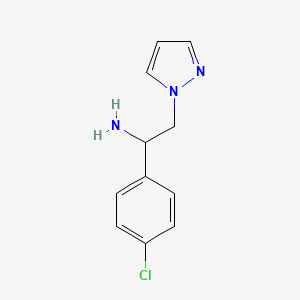
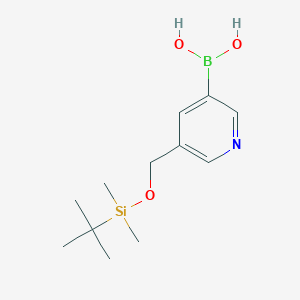
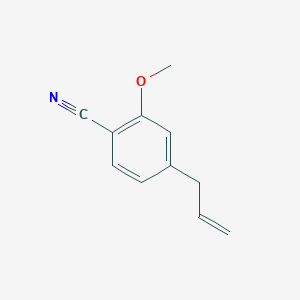
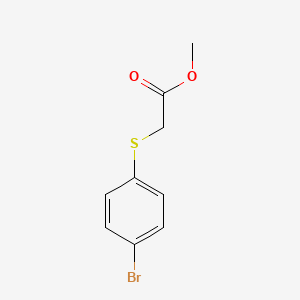
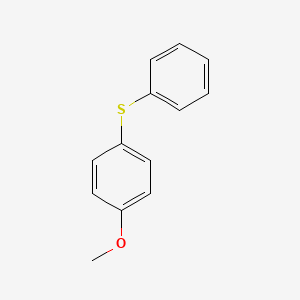
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B8731828.png)

![3-Methylbenzo[d]isothiazol-6-ol](/img/structure/B8731849.png)
